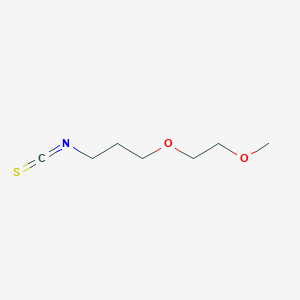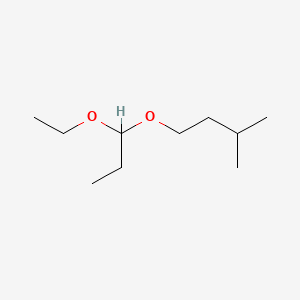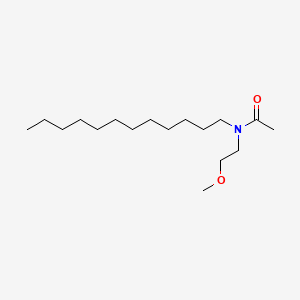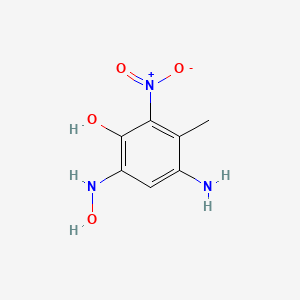
2-Butanone, 3-hydroxy-3-methyl-, lithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with a lithium reagent. One common method is the reaction of 3-hydroxy-3-methyl-2-butanone with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Butanone, 3-hydroxy-3-methyl-, lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the lithium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butanone, 3-hydroxy-3-methyl-, lithium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt involves its interaction with various molecular targets and pathways. The lithium ion can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: The parent compound without the lithium ion.
Dimethylacetylcarbinol: Another name for 3-hydroxy-3-methyl-2-butanone.
Methylacetoin: A similar compound with slight structural differences.
Uniqueness
2-Butanone, 3-hydroxy-3-methyl-, lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where lithium’s properties are advantageous .
特性
CAS番号 |
137720-38-8 |
|---|---|
分子式 |
C5H9LiO2 |
分子量 |
108.1 g/mol |
IUPAC名 |
lithium;2-methyl-3-oxobutan-2-olate |
InChI |
InChI=1S/C5H9O2.Li/c1-4(6)5(2,3)7;/h1-3H3;/q-1;+1 |
InChIキー |
XBIFWYTVLHVBSL-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(=O)C(C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)

![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)



![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)


![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
